
Nicotinic acid N-oxide
Overview
Description
Nicotinic acid N-oxide (NANO) is a derivative of nicotinic acid (vitamin B3) where the pyridine ring’s nitrogen atom is oxidized to form an N-oxide functional group. This modification significantly alters its electronic and chemical properties. NANO exhibits a melting point of 254–255°C, solubility in benzene, and a characteristic UV absorbance peak at 254 nm, consistent with its N→O structure . It is utilized in diverse applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxiniacic acid can be synthesized through the oxidation of nicotinic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C .
Industrial Production Methods: Industrial production of oxiniacic acid involves similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Oxidation: Oxiniacic acid can undergo further oxidation to form various derivatives.
Reduction: It can be reduced back to nicotinic acid under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Nicotinic acid.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Oxiniacic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of oxiniacic acid involves its interaction with specific molecular targets and pathways. As an N-oxide derivative, it can act as an oxidizing agent, influencing redox reactions within biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Isonicotinic Acid N-Oxide and Picolinic Acid N-Oxide
NANO shares structural similarities with isothis compound (positional isomer, N-oxide at para position) and picolinic acid N-oxide (ortho-carboxy substituent). Key distinctions include:
Electronic and Acidic Properties
The N-oxide group in NANO acts as a moderate π-donor and strong field-effect stabilizer, reducing ΔHacid by ~10 kcal/mol compared to benzoic acid. This contrasts with OCH₃ (σᵣ = -0.42), where resonance dominates. Isothis compound shows marginally higher acidity due to para-substituent field effects .
Spectroscopic Characteristics
Biological Activity
Nicotinic acid N-oxide (NANO) is a derivative of niacin (vitamin B3) that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of NANO, focusing on its mechanisms, effects on various biological pathways, and potential clinical implications.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrogen-oxygen bond in its structure, which influences its reactivity and biological interactions. The compound is often studied for its derivatives, which may exhibit enhanced stability and biological activity compared to the parent compound.
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Inhibition of 3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO) :
- NANO has been identified as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which plays a critical role in the kynurenine pathway of tryptophan metabolism. This pathway is significant because it produces quinolinic acid (QUIN), a neurotoxin associated with excitotoxicity in neurodegenerative diseases .
- By inhibiting 3HAO, NANO reduces QUIN biosynthesis, potentially offering neuroprotective effects under pathological conditions .
-
Effects on Neurotransmitter Systems :
- Kynurenic acid (KYNA), another metabolite in the kynurenine pathway, acts as an allosteric modulator of the NMDA receptor and has neuroprotective properties. The balance between KYNA and QUIN is crucial for maintaining neuronal health. NANO's role in modulating this balance suggests it may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Neuroprotective Effects :
- Metabolic Pathway Insights :
Clinical Implications
The biological activities of this compound suggest several potential clinical applications:
- Neurodegenerative Diseases : Given its role in modulating excitotoxic pathways, NANO could be explored as a therapeutic agent in conditions such as Alzheimer's disease or multiple sclerosis.
- Cardiovascular Health : Its potential antithrombotic properties may make it relevant in managing cardiovascular diseases.
- Biomarker Development : As a biomarker for CYP2E1 activity, NANO could assist in understanding individual metabolic responses to niacin supplementation or dietary intake.
Chemical Reactions Analysis
Electrophilic Acylation Reactions
NANO undergoes regioselective acylation at the 2-position when treated with anhydrides:
These reactions proceed via an electrophilic mechanism facilitated by the electron-donating N-oxide group . Competitive deoxygenative β-acyloxylation is observed in some cases .
Hydrolysis and Decarboxylation
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Alkaline hydrolysis : Refluxing NANO with 10% KOH for 18–22 hours yields 2-amino-4,6-diisopropylnicotinic acid via decarboxylation .
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Acid-mediated decarboxylation : Microwave irradiation (85°C, 45 minutes) in 6N HCl produces 2-amino-6-methylnicotinic acid through simultaneous hydrolysis of nitrile groups and decarboxylation .
Coordination Chemistry
NANO acts as a ligand for transition metals, forming complexes with 3d metal perchlorates in ethanol-triethylamine mixtures. Key interactions include:
-
Coordination through the N-oxide oxygen and carboxylate group
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Formation of octahedral complexes with Mn(II), Fe(II), and Co(II)
Thermal Stability and Decomposition
NANO decomposes at 254–262°C . Under reflux conditions (>160°C), competing thermal decomposition pathways include:
Comparative Reaction Outcomes
Table 1: Synthetic Methods for NANO Derivatives
Starting Material | Reagents/Conditions | Product | Yield |
---|---|---|---|
2-Aminonicotinic acid methyl ester | MTO/H₂O₂/EtOH, 3h | 2-Aminothis compound | 63% |
2-Amino-6-chloronicotinic acid methyl ester | MTO/H₂O₂/EtOH, 3 days | 6-Chloro-NANO | 45% |
2-Amino-4-phenyl-6-methylnicotinonitrile | KOH reflux, 22h | 4-Phenyl-6-methyl-NANO | 50% |
This reactivity profile positions NANO as a versatile intermediate in medicinal chemistry, particularly for synthesizing anti-inflammatory agents like niflumic acid . Its dual functional groups enable orthogonal derivatization strategies unmatched by simpler pyridine derivatives.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing nicotinic acid N-oxide, and how are spectral discrepancies addressed?
Methodological Answer: this compound is typically characterized using a combination of NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy. For example:
- FT-IR and FT-Raman identify vibrational modes of the N-oxide group (e.g., ν(N-O) at ~1260 cm⁻¹) and carboxylate stretching (~1680 cm⁻¹) .
- NMR (¹H and ¹³C) confirms proton environments and dimerization effects, with shifts observed at δ ~8.5 ppm (pyridine ring protons) . Discrepancies between experimental and computational spectra (e.g., DFT studies) may arise from approximations in solvation models or basis sets. To resolve these, compare monomeric vs. dimeric structural optimizations and adjust for solvent effects .
Q. How is this compound synthesized, and what purification methods are recommended?
Methodological Answer: this compound is synthesized via oxidation of nicotinic acid using agents like peroxomonosulfate (PMS) in acidic aqueous media. Key steps include:
- Reaction conditions: Optimize pH (e.g., acetate buffer) and temperature to enhance yield .
- Purification: Use reversed-phase ion-pair chromatography (e.g., C18 columns) with UV detection at 260 nm for isolating the N-oxide from unreacted starting material . Recrystallization from ethanol/water mixtures can further purify bulk samples .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Hazard mitigation: Avoid exposure to strong oxidizers, as decomposition produces NOx, CO, and CO₂ .
- Protective equipment: Use nitrile gloves, lab coats, and fume hoods. For fire hazards, employ self-contained breathing apparatus (SCBA) .
- Storage: Store in airtight containers at 2–8°C, protected from moisture and light .
Advanced Research Questions
Q. How does the N-oxide group influence the electronic structure and acidity of nicotinic acid derivatives?
Methodological Answer: The N-oxide group acts as a π-donor and stabilizes carboxylate anions via field effects. Computational studies (e.g., G3MP2) reveal:
- Acidity trends: ΔHacid for this compound is ~10 kcal/mol lower than benzoic acid, attributed to resonance stabilization (σR = −0.35) and field effects (σF = 1.01) .
- Electronic structure: Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing increased electron density on the carboxylate oxygen due to N-oxide resonance .
Q. What are the challenges in reconciling experimental and theoretical vibrational spectra of this compound?
Methodological Answer: Discrepancies often arise from:
- Dimerization: Theoretical models may neglect intermolecular H-bonding in dimeric structures, leading to underestimated ν(O-H) and ν(N-O) frequencies .
- Solvent interactions: Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental FT-IR/Raman data .
- Scaling factors: Apply empirical scaling (e.g., 0.961–0.975 for B3LYP/6-311++G(d,p)) to harmonic frequencies .
Q. How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?
Methodological Answer: this compound acts as a ligand for luminescent Pb²⁺ or lanthanide-based MOFs:
- Synthesis: React with Pb(NO₃)₂ in ethanol/water under solvothermal conditions (80–120°C) to form lead-carboxylate complexes .
- Characterization: Use single-crystal XRD to confirm coordination geometry and photoluminescence spectroscopy to assess emission properties (e.g., λem ~450 nm for Pb complexes) .
Q. What methodologies are effective in studying the oxidation kinetics of nicotinic acid to its N-oxide form?
Methodological Answer:
- Rate law determination: Monitor [PMS] decay via UV-Vis at 260 nm under pseudo-first-order conditions ([Nicotinic acid] ≫ [PMS]) .
- Mechanistic analysis: Use stopped-flow techniques to detect intermediates (e.g., hydroxyl radicals via EPR spin-trapping). Rate constants (k) are derived from plots of 1/k vs. [H⁺], confirming H⁺-dependent activation .
Q. Tables
Q. Table 1. Key Spectroscopic Peaks for this compound
Technique | Observed Peaks | Assignment | Reference |
---|---|---|---|
FT-IR | 1260 cm⁻¹, 1680 cm⁻¹ | ν(N-O), ν(C=O) | |
FT-Raman | 1385 cm⁻¹, 1600 cm⁻¹ | δ(CH), ν(C=C) ring | |
¹H NMR (D₂O) | δ 8.53 (d, 1H), 8.21 (m, 2H) | Pyridine ring protons |
Q. Table 2. Computational vs. Experimental ΔHacid Values (kcal/mol)
Compound | G3MP2 ΔHacid | Experimental ΔHacid | Difference |
---|---|---|---|
This compound | 329.5 | - | - |
Benzoic acid | 340.3 | 337.1 | +3.2 |
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFFCXMEXZEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046543 | |
Record name | Nicotinic acid 1-oxide | |
Source | EPA DSSTox | |
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Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-81-4 | |
Record name | Nicotinic acid N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2398-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxiniacic acid [INN:DCF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814 | |
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Record name | Oxiniacic acid | |
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Record name | Nicotinic acid N-oxide | |
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Record name | 3-Pyridinecarboxylic acid, 1-oxide | |
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Record name | Nicotinic acid 1-oxide | |
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Record name | Oxiniacic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515 | |
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